molecular formula C10H12N2O2S B6227356 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide CAS No. 1314782-96-1

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide

Cat. No. B6227356
CAS RN: 1314782-96-1
M. Wt: 224.3
InChI Key:
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Description

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide, also known as 4-CMC, is an organic compound that has become increasingly popular in scientific research due to its unique properties. It is a colorless and odorless crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-CMC is a derivative of benzene and is a member of the sulfonamide family. 4-CMC is a versatile compound that has been used in a variety of applications, including drug synthesis, biochemical and physiological research, and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to be a pro-drug, meaning that it is metabolized by the body to produce an active compound. It is thought to act as an agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and behavior.
Biochemical and Physiological Effects
4-(1-cyano-1-methylethyl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to have an inhibitory effect on the growth of certain types of bacteria and fungi. It has also been shown to have an inhibitory effect on the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide has been shown to have an antidepressant-like effect in animal studies, as well as an anxiolytic-like effect.

Advantages and Limitations for Lab Experiments

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available in a variety of forms. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, its effects on humans are not yet well-studied, so it should be used with caution.

Future Directions

There are a number of potential future directions for research on 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to determine its potential therapeutic applications, as well as its potential toxicity. Additionally, further research is needed to determine its potential interactions with other drugs and its potential interactions with other compounds. Finally, further research is needed to determine its potential use in drug synthesis and laboratory experiments.

Synthesis Methods

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide can be synthesized in a variety of ways, including the reaction of 4-chlorobenzene-1-sulfonamide with dimethylformamide. This reaction is carried out at a temperature of 80-90°C and yields 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide as a white crystalline solid. It can also be synthesized from the reaction of 4-chlorobenzene-1-sulfonamide with aqueous sodium hydroxide, which yields 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide as a white crystalline solid.

Scientific Research Applications

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide has been used extensively in scientific research due to its unique properties. It has been used in drug synthesis, as a starting material for the synthesis of other compounds, and as a model compound in biochemical and physiological studies. It has also been used in laboratory experiments to study the effects of different compounds on cells and tissues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide involves the reaction of 4-bromo-1-(1-cyano-1-methylethyl)benzene with sodium sulfonamide.", "Starting Materials": [ "4-bromo-1-(1-cyano-1-methylethyl)benzene", "Sodium sulfonamide" ], "Reaction": [ "Dissolve 4-bromo-1-(1-cyano-1-methylethyl)benzene in dry DMF", "Add sodium hydride to the solution and stir for 30 minutes", "Add sodium sulfonamide to the reaction mixture and stir for 24 hours at room temperature", "Quench the reaction with water and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product", "Purify the product by column chromatography using a suitable solvent system" ] }

CAS RN

1314782-96-1

Product Name

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide

Molecular Formula

C10H12N2O2S

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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